molecular formula C23H19FN2O2 B11464610 3-fluoro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide

3-fluoro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide

Cat. No.: B11464610
M. Wt: 374.4 g/mol
InChI Key: BYGXGRFXORMFAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide is an organic compound belonging to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzoxazole Ring: The benzoxazole moiety can be synthesized by reacting 2-aminophenol with an appropriate carboxylic acid derivative under dehydrating conditions.

    Substitution Reaction: The benzoxazole derivative is then subjected to a substitution reaction with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the benzamide group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized benzamide derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzamides with different nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, 3-fluoro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its benzoxazole moiety is known to interact with proteins and nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their pharmacological properties. The presence of the fluorine atom and benzoxazole ring can enhance the compound’s bioavailability and metabolic stability, making it a potential candidate for therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide involves its interaction with specific molecular targets. The benzoxazole ring can bind to active sites of enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(2-propynyl)benzamide
  • 3-fluoro-N-(4-methylphenyl)benzamide
  • 3-fluoro-N-(2-(trifluoromethyl)phenyl)benzamide

Uniqueness

Compared to similar compounds, 3-fluoro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide is unique due to the presence of the benzoxazole ring, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and potential for various applications.

Properties

Molecular Formula

C23H19FN2O2

Molecular Weight

374.4 g/mol

IUPAC Name

3-fluoro-N-[3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C23H19FN2O2/c1-14(2)15-9-10-21-20(13-15)26-23(28-21)17-6-4-8-19(12-17)25-22(27)16-5-3-7-18(24)11-16/h3-14H,1-2H3,(H,25,27)

InChI Key

BYGXGRFXORMFAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.